molecular formula C12H16O2 B3228666 3-(4-Methoxyphenyl)cyclopentanol CAS No. 1267388-03-3

3-(4-Methoxyphenyl)cyclopentanol

Cat. No. B3228666
Key on ui cas rn: 1267388-03-3
M. Wt: 192.25 g/mol
InChI Key: BHWAOTXBQXZALS-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

To a RT solution of 3-(4-methoxyphenyl)cyclopentanone (Step B) (482.5 mg, 2.54 mmol) in MeOH (5 ml) was added sodium borohydride (96 mg, 2.54 mmol). The reaction mixture was stirred under nitrogen for 30 minutes, then, concentrated, added water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered, and the solvent was evaporated under reduced pressure to afford the title compound as a mixture of diastereomers that was used without further purification. Mass spectrum (ESI) 175.3 (M+1 minus 18).
Quantity
482.5 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10]2)=[CH:5][CH:4]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
482.5 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CC(CC1)=O
Name
Quantity
96 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
added water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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